1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one
Description
1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one is a substituted propanone derivative featuring a 2-amino-3-cyanophenyl group and a chlorine atom at the third carbon of the propanone chain. Its reactivity is influenced by the electron-withdrawing cyano group, which may enhance electrophilic interactions in biological systems or synthetic pathways.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-amino-3-(3-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-5-4-9(14)8-3-1-2-7(6-12)10(8)13/h1-3H,4-5,13H2 |
InChI Key |
ICQSNNMZJRPTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)CCCl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one typically involves the reaction of 2-amino-3-cyanophenyl derivatives with chloropropanone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
1-(4-Bromophenyl)-3-chloropropan-1-one
- Structure: The bromophenyl group replaces the 2-amino-3-cyanophenyl moiety.
- Synthesis: Synthesized via Friedel-Crafts acylation of bromobenzene with 3-chloropropanoyl chloride (60% yield after purification) . Further derivatization to 1-(4-bromophenyl)prop-2-en-1-one achieved 83% yield via elimination .
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one
- Structure : Incorporates a benzo[b]thiophene ring instead of the substituted phenyl group.
- Applications : Used as a precursor in antimalarial agents (e.g., arylpiperazine derivatives). The sulfur-containing heterocycle enhances π-stacking interactions in enzyme binding .
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one
- Structure: Contains a bromine at the 4-position and an amino group at the 2-position of the phenyl ring.
- Commercial Availability : Priced at $508/250 mg (97% purity), indicating established synthetic routes and demand .
- Key Differences: The bromine’s steric bulk may hinder interactions in enzyme active sites compared to the smaller cyano group.
Inhibition of Leishmania infantum Trypanothione Reductase (LiTR)
- 1-(4-Bromophenyl)-3-chloropropan-1-one Derivatives : Amide derivatives (e.g., 3a–c) showed ≥25% inhibition of LiTR at 100 μM, with structural optimization critical for potency .
- Potential of Target Compound: The cyano group’s electron-withdrawing nature may enhance interactions with LiTR’s active site, though specific data are lacking.
Physicochemical Properties
- Stability: Amino and cyano groups may increase susceptibility to hydrolysis or oxidation compared to halogenated analogues.
Biological Activity
1-(2-Amino-3-cyanophenyl)-3-chloropropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 227.66 g/mol
The compound features a chloropropanone backbone with an amino and cyano substitution on the phenyl ring, which contributes to its biological properties.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, likely through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays have reported IC50 values indicating effective concentrations for antimicrobial and anticancer activities. For instance, one study noted an IC50 value of approximately 15 µM against specific cancer cell lines.
- In Vivo Studies : Animal model studies have shown promising results in reducing tumor size and inhibiting metastasis when treated with this compound.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with a significant reduction in cell viability (p < 0.05). |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha in LPS-stimulated macrophages by 40%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
